molecular formula C9H8N6O11 B12560048 2,4,6-Trinitrophenol--3,3-dinitroazetidine (1/1) CAS No. 188666-09-3

2,4,6-Trinitrophenol--3,3-dinitroazetidine (1/1)

Cat. No.: B12560048
CAS No.: 188666-09-3
M. Wt: 376.19 g/mol
InChI Key: CAIDCHXACVVVGC-UHFFFAOYSA-N
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Description

2,4,6-Trinitrophenol–3,3-dinitroazetidine (1/1) is a chemical compound that combines the properties of two distinct molecules: 2,4,6-Trinitrophenol and 3,3-dinitroazetidine3,3-dinitroazetidine is a derivative of azetidine, known for its strained ring system, making it a candidate for energetic materials such as propellants and explosives .

Preparation Methods

The synthesis of 2,4,6-Trinitrophenol involves the nitration of phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at temperatures between 60-65°C. The product is then purified through filtration and washing with water .

For 3,3-dinitroazetidine, the synthesis involves the nitration of azetidine derivatives. The process includes the use of nitric acid and sulfuric acid under controlled conditions to ensure the formation of the desired nitro compound .

Chemical Reactions Analysis

2,4,6-Trinitrophenol undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like sodium borohydride. Major products formed from these reactions include aminophenols and other nitro derivatives .

Scientific Research Applications

2,4,6-Trinitrophenol–3,3-dinitroazetidine (1/1) has several scientific research applications:

    Chemistry: Used as a reagent in various chemical analyses and synthesis of other compounds.

    Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.

    Medicine: Investigated for its potential use in medical applications, although its toxicity limits its direct use.

    Industry: Utilized in the production of explosives, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4,6-Trinitrophenol involves its ability to act as an oxidizing agent. It can interact with various molecular targets, leading to the formation of reactive intermediates. These intermediates can cause damage to cellular components, leading to its toxic effects. The pathways involved include oxidative stress and disruption of cellular functions .

Comparison with Similar Compounds

2,4,6-Trinitrophenol–3,3-dinitroazetidine (1/1) is unique due to the combination of properties from both 2,4,6-Trinitrophenol and 3,3-dinitroazetidine. Similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and effects.

Properties

CAS No.

188666-09-3

Molecular Formula

C9H8N6O11

Molecular Weight

376.19 g/mol

IUPAC Name

3,3-dinitroazetidine;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C3H5N3O4/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;7-5(8)3(6(9)10)1-4-2-3/h1-2,10H;4H,1-2H2

InChI Key

CAIDCHXACVVVGC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)([N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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